4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate is a chemical compound with the molecular formula and a molecular weight of 196.08 g/mol. It is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals. The compound is primarily recognized for its potential applications in medicinal chemistry and pharmacology, particularly in the development of therapeutics targeting various biological pathways .
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate falls under the category of nitrogen-containing heterocycles. Its structure features a fused imidazole and pyridine ring system, which is significant in many pharmacologically active compounds. The compound has been assigned a CAS number of 62002-31-7 and an MDL number of MFCD00182087 .
The synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate can be achieved through various methods. One common approach involves cyclization reactions starting from simpler organic precursors. The process typically includes:
The synthetic routes often require careful control of reaction conditions to optimize yield and purity. Solvent choice plays a crucial role; for instance, using virtually pure ethanol has been shown to improve the separation and purification processes significantly .
The molecular structure of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate features a bicyclic framework consisting of an imidazole fused to a pyridine ring. This configuration contributes to its biological activity.
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate can participate in various chemical reactions typical for nitrogen-containing heterocycles:
The reactivity of this compound is influenced by its functional groups and the presence of chlorine atoms which can facilitate further derivatization or modification in synthetic applications .
The mechanism of action for 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate involves its interaction with biological targets at the molecular level. Similar compounds have been shown to modulate enzyme activities or receptor interactions.
Research indicates that compounds within this class may affect pathways involved in neurotransmission or cellular signaling due to their structural similarity to known pharmacophores that target specific receptors or enzymes .
Relevant data indicate that handling precautions should be observed due to its classification as an irritant .
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate has potential applications in:
The tetrahydroimidazo[4,5-c]pyridine scaffold emerged as a structurally refined analog of imidazole-containing heterocycles, first synthesized in the late 20th century through classical condensation reactions. Early synthetic routes featured the Pictet-Spengler cyclization of histamine hydrochloride with paraformaldehyde under aqueous reflux conditions, yielding the core bicyclic structure with quantitative efficiency [4]. This method established the foundation for scalable production, though initial yields were moderate (typically 26-67%) when employing substituted aldehydes under basic conditions [4].
The scaffold gained prominence following the issuance of key patents in the 1980s–2010s that revealed its therapeutic versatility. Landmark intellectual property included EP0245637A1 (1987), which disclosed 6-substituted derivatives as antihypertensive agents capable of modulating cardiovascular physiology without the ulcerogenic effects of earlier compounds [8]. This was followed by WO2013117645A1 (2013), detailing applications in neurodegenerative and inflammatory diseases, and WO2018119224A1 (2018), which claimed specific derivatives as PD-L1 internalization inducers for oncology [5] [9]. These patents collectively underscored the scaffold’s structural adaptability, enabling selective targeting of diverse biological pathways through rational substitution patterns.
The evolution of synthetic methodologies further accelerated pharmacological exploration. Zinc triflate-catalyzed condensations (2010s) achieved >90% yields for aldehyde reactions, while post-synthetic modifications at the N5-position via alkylation or acylation allowed precise steric and electronic modulation [4]. For example, N5-benzylation enhanced enzymatic inhibition by 60-fold compared to the unsubstituted core, demonstrating how synthetic innovations directly enabled biological optimization [4].
Table 1: Key Historical Milestones in Scaffold Development
Year | Development | Significance | Source |
---|---|---|---|
1987 | EP0245637A1 Patent: 6-Carboxy Derivatives | First antihypertensive applications; established core pharmacophore | [8] |
2011 | Optimized Pictet-Spengler Cyclization | Quantitative yields using aqueous reflux conditions | [4] |
2013 | WO2013117645A1 Patent: Neurodegenerative Inducers | Expanded utility to inflammatory/autoimmune disorders | [5] |
2018 | WO2018119224A1 Patent: PD-L1 Internalization | Oncology applications via immune checkpoint modulation | [9] |
2021 | PgQC Inhibitors for Periodontitis | Validated scaffold for novel anti-infectives | [4] |
The tetrahydroimidazo[4,5-c]pyridine system serves as a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties and multimodal target engagement capabilities. The core structure features:
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies reveal precise geometric requirements for target engagement. For Porphyromonas gingivalis glutaminyl cyclase (PgQC) inhibition:
Table 2: Impact of Substituents on Pharmacological Activity
Position | Substituent | Target | Activity Change | Structural Basis |
---|---|---|---|---|
N5 | Benzyl | PgQC | Ki = 0.909 µM (60-fold ↑) | Hydrophobic cavity filling |
N5 | Benzoyl | PgQC | Ki = 0.435 µM (optimal) | π-Stacking with Phe294 |
N5 | Phenethyl | PgQC | Ki = 6.47 µM (7-fold ↓ vs benzyl) | Steric overcrowding |
C4 | H | P2X7 Receptor | IC50 = 40 nM (antagonist) | Unhindered access to binding cleft |
C4 | Pyridin-3-yl | Protein Kinases | Kd = 12 nM (inhibitor) | Chelation of ATP-binding site Mg²⁺ |
C2 | Methyl | hQC | >100-fold selectivity loss | Altered zinc coordination geometry |
Pharmacological Applications
The scaffold’s metabolic stability is enhanced by saturation of the pyridine ring, which reduces CYP3A4-mediated oxidation compared to aromatic imidazopyridines . This positions tetrahydro derivatives as superior candidates for compounds requiring prolonged systemic exposure.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9